1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

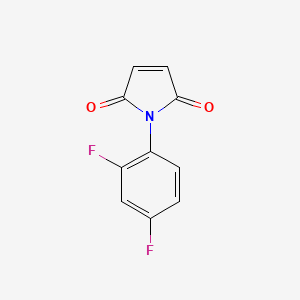

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,4-difluorophenyl)pyrrole-2,5-dione, as established by computational analysis using Lexichem TK 2.7.0. This naming convention follows the standard IUPAC rules for heterocyclic compounds, where the pyrrole ring serves as the parent structure with the substituted phenyl group indicated as a substituent at position 1. The compound structure features a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 5, creating the characteristic dione functionality that defines the maleimide class of compounds.

The structural representation of this compound can be accurately described through various chemical notation systems. The InChI (International Chemical Identifier) representation is InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H, which provides a unique textual identifier for the compound structure. The SMILES (Simplified Molecular Input Line Entry System) notation is represented as C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O, offering a linear encoding of the molecular structure that facilitates computational analysis and database searches.

The three-dimensional conformational characteristics of this compound reveal important structural features that influence its chemical properties. The difluorophenyl substituent at position 1 of the pyrrole ring creates a specific geometric arrangement that affects the compound's electronic distribution and potential reactivity patterns. The presence of fluorine atoms at positions 2 and 4 of the phenyl ring introduces significant electronegativity differences that can influence the overall molecular polarity and intermolecular interactions.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 6954-65-0, providing a unique numerical identifier that facilitates unambiguous compound identification across scientific databases and chemical literature. This CAS number was first assigned when the compound was initially registered in chemical databases, with creation dates documented as early as 2005-03-26 according to PubChem records. The registry system ensures consistent identification of this specific compound across various chemical suppliers, research publications, and regulatory databases.

Alternative chemical names for this compound reflect different nomenclature approaches and traditional naming conventions used in chemical literature. The most commonly encountered alternative name is N-(2,4-Difluorophenyl)maleimide, which emphasizes the maleimide structural framework and the difluorophenyl substitution pattern. This naming convention is particularly prevalent in commercial chemical catalogs and supplier databases, where the maleimide designation helps categorize the compound within established chemical classes.

Additional synonymous names include 1-(2,4-difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, which provides explicit indication of the hydrogenation state of the pyrrole ring system. Other documented variants include 1-(2,4-Difluoro-phenyl)-pyrrole-2,5-dione and 1H-Pyrrole-2,5-dione, 1-(2,4-difluorophenyl)-, which represent alternative formatting approaches while maintaining chemical accuracy. The compound is also referenced in various databases with specific identification codes, including ChEMBL1774754 in the ChEMBL database, DTXSID00290262 in the DSSTox system, and NSC67698 in the National Cancer Institute compound collection.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H5F2NO2, indicating a composition of ten carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. This empirical formula provides essential information about the elemental composition and serves as the foundation for understanding the compound's stoichiometric relationships and theoretical calculations. The molecular formula reflects the structural components including the phenyl ring (C6H3F2), the pyrrole ring system (C4HN), and the dione functionality (O2).

The molecular weight of this compound is precisely calculated as 209.15 grams per mole, based on the atomic masses of constituent elements. This molecular weight determination has been consistently reported across multiple authoritative sources, with computational analysis performed using PubChem 2.1 methodology confirming this value. The molecular weight is crucial for stoichiometric calculations, analytical method development, and physicochemical property predictions. Alternative molecular weight values of 209.149 have been reported in some databases, reflecting minor variations in calculation precision or rounding conventions.

The molecular weight distribution analysis reveals that the organic framework accounts for the majority of the molecular mass, with the fluorine substituents contributing approximately 19% of the total molecular weight. The dione functionality represents about 15% of the molecular mass, while the aromatic systems constitute the remaining structural mass. This molecular composition analysis is essential for understanding the compound's density, which has been calculated as 1.508 grams per cubic centimeter under standard conditions.

The molecular weight analysis also provides insights into the compound's physicochemical properties and potential applications. The relatively moderate molecular weight of approximately 209 grams per mole places this compound within the range typical for pharmaceutical intermediates and specialty chemical applications. The molecular formula indicates a heteroatom content of approximately 24%, which influences the compound's polarity, solubility characteristics, and potential biological activity profiles.

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAYULVQTJAUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290262 | |

| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-65-0 | |

| Record name | 6954-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-difluoroaniline with maleic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product. The final product is purified using techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione derivatives have been investigated for their pharmacological properties, particularly as potential drug candidates. These compounds exhibit significant biological activity against various targets:

- Antitumor Activity : Research indicates that pyrrole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy in targeting tyrosine kinase pathways, particularly through interactions with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .

- Cholesterol Absorption Inhibition : A study demonstrated that specific derivatives of 1H-pyrrole-2,5-dione could inhibit cholesterol absorption more effectively than existing drugs like ezetimibe. This was achieved by reducing lipid accumulation in macrophages and suppressing pro-inflammatory cytokine production .

Materials Science

Electronic Properties

The compound's unique electronic structure makes it a candidate for use in organic semiconductors. Its ability to participate in various chemical reactions allows for the development of new materials with tailored electronic properties. Research has shown that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .

Biological Studies

Biochemical Interactions

The interactions of this compound with biological molecules have been a focal point of research. Its ability to form stable complexes with enzymes and receptors suggests potential therapeutic applications:

- Enzyme Inhibition : The compound's structural features allow it to interact with specific molecular targets, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where inhibiting kinase activity can lead to reduced tumor growth .

- Anti-inflammatory Effects : Studies have indicated that some derivatives can significantly inhibit cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies illustrate the compound's diverse applications:

- Antiproliferative Effects : In vitro studies on cancer cell lines such as HCT-116 and SW620 demonstrated that certain pyrrole derivatives inhibited cell growth at nanomolar concentrations (GI50 approximately ) .

- Cholesterol Absorption Inhibition Study : A specific derivative was found to suppress lipid accumulation and reduce the secretion of lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner .

- Molecular Docking Studies : Research has shown that these compounds form stable complexes with EGFR and VEGFR2, indicating a high affinity for these targets critical for therapeutic development .

Summary of Applications

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Antitumor agents, cholesterol absorption inhibitors |

| Materials Science | Organic semiconductors |

| Biological Studies | Enzyme inhibitors, anti-inflammatory agents |

Mécanisme D'action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Physicochemical Properties

- Solubility : Methoxy and difluoromethoxy groups () improve aqueous solubility compared to halogenated derivatives .

- Melting Points : Fluorinated compounds generally have lower melting points than chlorinated analogs (e.g., 135–213°C range for dichlorophenyl derivatives in vs. ~100–150°C for fluorinated compounds) .

Activité Biologique

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of pyrrole derivatives known for their diverse biological properties, including anticancer and antimicrobial activities. The following sections detail the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with appropriate fluorinated phenyl groups. The general synthetic route can be summarized as follows:

- Formation of Pyrrole Derivative : The initial step involves treating 3,4-dichloro-1H-pyrrole-2,5-dione with 2,4-difluorobenzene in the presence of a suitable base.

- Purification : The resulting compound is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines including colon cancer (HCT-116 and SW-620) with GI50 values around .

- Mechanism of Action : These compounds are believed to act as tyrosine kinase inhibitors by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction leads to the stabilization of complexes that disrupt normal signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several case studies highlight the biological activity of pyrrole derivatives:

Toxicity and Safety Profile

Toxicity studies have indicated that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations may lead to cytotoxic effects. For example:

Q & A

Q. What are the common synthetic routes for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions or substitution on preformed pyrrole-dione scaffolds. For example, halogenated aryl groups (e.g., 2,4-difluorophenyl) can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A methodological approach includes:

- Step 1: Prepare the pyrrole-2,5-dione core via cyclocondensation of maleic anhydride derivatives with amines.

- Step 2: Introduce the 2,4-difluorophenyl group using Suzuki-Miyaura coupling (if brominated precursors are available) .

- Optimization: Vary solvents (e.g., DMF vs. THF), catalysts (Pd(PPh₃)₄), and temperatures (80–120°C) to improve yield. Monitor by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR: Identify protons on the pyrrole ring (δ ~6.5–7.0 ppm) and fluorinated aromatic protons (δ ~7.2–7.8 ppm). The deshielding effect of fluorine splits signals into doublets or triplets .

- IR: Stretching vibrations for the diketone (C=O) appear at ~1700–1750 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₀H₅F₂NO₂). High-resolution MS confirms isotopic patterns .

Q. What purification methods are effective for isolating this compound?

- Recrystallization: Use ethanol/water or dichloromethane/hexane mixtures.

- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients (20–50% EtOAc). Monitor polarity shifts due to fluorine substituents .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorophenyl substituent influence the compound’s reactivity in further functionalization?

The electron-withdrawing fluorine atoms activate the aryl ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT) can map electron density to predict regioselectivity. For example:

- Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the meta position relative to itself.

- Nucleophilic Reactions: Limited reactivity unless strong activating groups (e.g., -NH₂) are present .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Triangulation: Compare results across solvents, catalysts, and temperatures. For example, yields may drop in polar aprotic solvents due to side reactions.

- Mechanistic Analysis: Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Contradictions often arise from unaccounted intermediates or competing pathways .

Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives for material science applications?

- DFT Calculations: Predict HOMO/LUMO gaps to assess electronic properties for organic semiconductors.

- Molecular Dynamics: Simulate packing efficiency in crystal lattices to optimize charge transport.

- Case Study: Analogous diketopyrrolopyrroles (DPPs) show tunable bandgaps via substituent modification, a model applicable to fluorinated pyrrole-diones .

Q. What are the challenges in characterizing dihedral angles between the pyrrole-dione core and aryl substituents?

Single-crystal X-ray diffraction is ideal. For example, in a methoxyphenyl analog, the dihedral angle between the pyrrole-dione and aryl ring was 78.22°, influenced by steric and electronic factors . Computational tools (Mercury, OLEX2) can refine crystallographic data for fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.